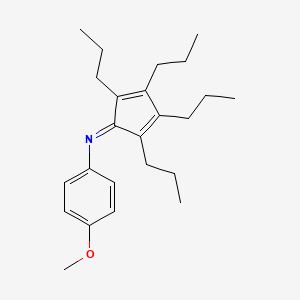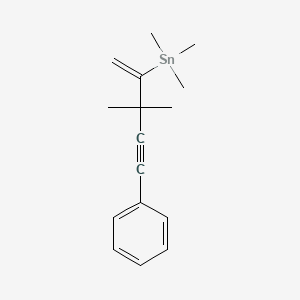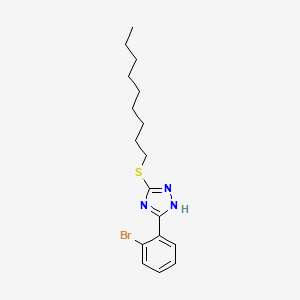![molecular formula C19H21NS B14208928 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine CAS No. 830320-20-2](/img/structure/B14208928.png)
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclopentyl and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine typically involves the alkenylation of pyridine derivatives. One common method is the Rh(III)-catalyzed C–H alkenylation reaction, which allows for the selective formation of mono- and dialkenyl-substituted pyridines . The reaction conditions can be tuned to achieve moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antiproliferative effects.
Medicine: It could be explored for its potential therapeutic properties, including anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentyl-1-propyne: This compound features a cyclopentyl group and a propyne moiety.
3-Cyanopyridines: These compounds have a pyridine ring with a cyano group and have been studied for their antiproliferative activity.
Uniqueness
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, phenylsulfanyl group, and pyridine ring sets it apart from other similar compounds.
Propiedades
Número CAS |
830320-20-2 |
|---|---|
Fórmula molecular |
C19H21NS |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(3-cyclopentyl-2-phenylsulfanylprop-1-enyl)pyridine |
InChI |
InChI=1S/C19H21NS/c1-2-10-18(11-3-1)21-19(13-16-7-4-5-8-16)14-17-9-6-12-20-15-17/h1-3,6,9-12,14-16H,4-5,7-8,13H2 |
Clave InChI |
NPZRWPJZLLYQSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
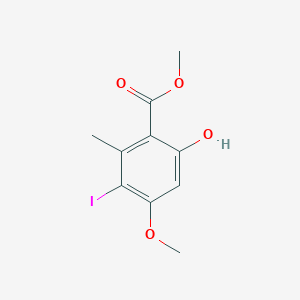
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
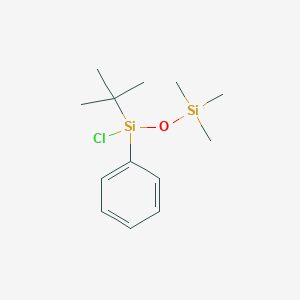
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
